molecular formula C7H10F3NO4 B2908571 Methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid CAS No. 2413898-54-9

Methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid

Cat. No.: B2908571
CAS No.: 2413898-54-9
M. Wt: 229.155
InChI Key: FLTSDVDXFCUAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid (hereafter referred to as the compound) is a hybrid molecule comprising two distinct components:

  • Methyl 2-(aminomethyl)prop-2-enoate: An α,β-unsaturated ester with an aminomethyl substituent at the α-position. This structure confers reactivity for nucleophilic additions and polymerizations.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (pKa ≈ 0.23) commonly used as a counterion in salt formation to enhance solubility and stability of amine-containing compounds .

The compound likely exists as a salt, where TFA protonates the amine group of the ester, forming a stable ionic pair. This configuration is prevalent in pharmaceuticals to improve bioavailability and crystallinity .

Properties

IUPAC Name

methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-4(3-6)5(7)8-2;3-2(4,5)1(6)7/h1,3,6H2,2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRKSVCCDUBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413898-54-9
Record name methyl 2-(aminomethyl)prop-2-enoate; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and therapeutic agents. Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules to produce a desired biological or chemical outcome.

Comparison with Similar Compounds

Esters with Halogen or Amide Substituents

Compound Name Substituent Key Differences Applications Reference
Methyl 2-(bromomethyl)prop-2-enoate Bromomethyl Bromine instead of aminomethyl; higher reactivity for SN2 reactions Intermediate in polymer synthesis
Methyl 2-(trifluoroacetamido)prop-2-enoate Trifluoroacetamido Amide group instead of amine; reduced basicity Peptide mimetics or fluorinated polymers
Target Compound Aminomethyl + TFA Ionic salt form; enhanced solubility in polar solvents Pharmaceutical intermediates N/A

Analysis :

Trifluoroacetate Salts of Amine-Containing Pharmaceuticals

Compound Name Amine Structure Molecular Weight (g/mol) Key Features Reference
Ro 26-4550 trifluoroacetate Peptidomimetic 560.57 Competitive IL-2 inhibitor; TFA enhances crystallinity
N-Nitroso Dabigatran Impurity 73 Trifluoroacetate Imidazole derivative 642.59 Anticoagulant impurity; TFA improves HPLC separation
Target Compound α,β-unsaturated ester ~300–350 (estimated) Potential for Michael addition reactions N/A

Analysis :

  • TFA salts are favored in drug development for their predictable solubility and ease of purification. For example, Ro 26-4550 trifluoroacetate leverages TFA’s acidity to stabilize the protonated amine during synthesis .
  • The target compound’s unsaturated ester backbone may enable conjugation with thiols or amines in bioconjugation applications, a feature absent in saturated analogs.

Trifluoroacetic Acid Derivatives in Industrial Chemistry

Compound Name Type Key Applications Reference
Trifluoroacetic anhydride Anhydride Catalyst for acylations; synthesis of agrochemicals
Trifluoroacetic acid methyl ester Volatile ester Solvent for peptide deprotection
Target Compound Ionic salt Pharmaceutical intermediate; potential enzyme inhibitor N/A

Analysis :

  • Unlike volatile TFA esters (e.g., methyl trifluoroacetate, CAS 431-47-0), the target compound’s ionic nature reduces volatility, making it suitable for solid-phase synthesis .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

Property Target Compound Methyl 2-(Trifluoroacetamido)prop-2-enoate Methyl 2-(Bromomethyl)prop-2-enoate
Molecular Weight (g/mol) ~330 (calculated) 197.11 179.01
Solubility High in polar solvents Moderate in DMSO, low in water Low in water, soluble in THF
Reactivity Amine nucleophile Stable amide; inert to nucleophiles SN2-reactive bromide

Biological Activity

Methyl 2-(aminomethyl)prop-2-enoate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C7_7H10_{10}F3_3NO4_4
  • Molecular Weight : 229.15 g/mol
  • CAS Number : 2413898-54-9

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antioxidant Activity :
    • Studies have indicated that compounds similar to methyl 2-(aminomethyl)prop-2-enoate exhibit significant antioxidant properties. For instance, derivatives have shown the ability to inhibit lipid peroxidation in biological systems, suggesting potential protective effects against oxidative stress .
  • Anti-inflammatory Effects :
    • Research involving related compounds has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. For example, menthyl esters derived from amino acids have been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages . This suggests that methyl 2-(aminomethyl)prop-2-enoate may also possess similar anti-inflammatory capabilities.
  • Cytotoxicity and Genotoxicity :
    • While some studies highlight the beneficial effects of related compounds, others raise concerns regarding their safety profiles. For instance, certain derivatives have been reported to exhibit genotoxic effects in vivo, indicating a need for careful evaluation of their safety in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantInhibition of lipid peroxidation
Anti-inflammatorySuppression of TNF-α expression
CytotoxicityGenotoxic effects in animal models

Case Studies

  • In Vitro Studies :
    • A study on a related compound demonstrated its ability to block spontaneous and Fe(II)-induced TBARS formation in rat brain homogenates, indicating high antioxidant activity. This suggests that methyl 2-(aminomethyl)prop-2-enoate may similarly impact oxidative processes in cells .
  • In Vivo Studies :
    • In animal models, compounds with similar structures were tested for their anti-inflammatory effects under induced disease conditions. Results indicated a reduction in inflammatory markers such as IL-6 and TNF-α, supporting the hypothesis that methyl 2-(aminomethyl)prop-2-enoate could exert beneficial effects in inflammatory diseases .

The precise mechanisms by which methyl 2-(aminomethyl)prop-2-enoate exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways involved in inflammation and oxidative stress response:

  • Nuclear Receptor Activation : Similar compounds have been shown to activate nuclear receptors like Liver X Receptor (LXR), which play critical roles in lipid metabolism and inflammation .
  • Antioxidant Pathways : The ability to scavenge free radicals and inhibit oxidative damage may involve the upregulation of endogenous antioxidant enzymes.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(aminomethyl)prop-2-enoate to achieve high purity and yield?

  • Methodological Answer : The synthesis typically involves a multi-step process, including (1) protection of the amino group using trifluoroacetic anhydride to enhance stability, (2) esterification under anhydrous conditions to minimize hydrolysis, and (3) purification via column chromatography or recrystallization. Key parameters include maintaining a reaction temperature below 40°C to prevent thermal degradation and using a molar ratio of 1:1.2 for the starting amine and acrylate precursors to minimize side reactions . For industrial-scale synthesis, continuous flow reactors can improve throughput and reproducibility .

Q. What analytical techniques are recommended for characterizing the structural integrity of Methyl 2-(aminomethyl)prop-2-enoate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the presence of the aminomethyl group (δ3.23.5δ \sim3.2–3.5 ppm) and the trifluoroacetate moiety (δ160165δ \sim160–165 ppm for carbonyl) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) can assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 214.05 for C₆H₉F₃NO₂) .

Q. What biological activity mechanisms have been proposed for this compound?

  • Methodological Answer : The trifluoroacetate group enhances electrophilicity, enabling interactions with enzymes like cholesterol esterase or lipoxygenase. Preliminary studies suggest modulation of lipid metabolism pathways via competitive inhibition of enzyme active sites. For example, in vitro assays using HepG2 cells showed a 30% reduction in LDL cholesterol synthesis at 50 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s enzyme inhibition efficacy across different assay systems?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength). To address this:
  • Perform comparative kinetic assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d) and rule out nonspecific interactions .
  • Validate results with orthogonal methods, such as surface plasmon resonance (SPR) or fluorescence polarization .

Q. What computational strategies are effective for predicting the compound’s interactions with lipid metabolism targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors like PPAR-γ. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include root-mean-square deviation (RMSD) <2.0 Å .
  • Free Energy Perturbation (FEP) : Calculate binding free energies (ΔG\Delta G) to prioritize analogs for synthesis .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer :
  • Thermal Stability : Store at -20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
  • Solvent Compatibility : Avoid aqueous buffers (hydrolysis risk); use anhydrous DMSO or acetonitrile for stock solutions.
  • Quality Control : Monitor purity monthly via HPLC and adjust storage conditions if degradation exceeds 10% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.